molecular formula C22H14N2O B7828028 11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one

11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one

Cat. No.: B7828028
M. Wt: 322.4 g/mol
InChI Key: RMXILNLSOMBLRH-UHFFFAOYSA-N
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Description

The compound with the identifier “11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one” would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

“11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of “11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one” include those with comparable chemical structures and properties. Examples of similar compounds include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

“this compound” is unique due to its specific chemical structure, which may confer distinct properties and applications compared to other similar compounds

Properties

IUPAC Name

11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXILNLSOMBLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC4=C2C(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC4=C2C(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.